2-chloro-N-cyclohexyl-N-methylacetamide

Organic Synthesis Process Chemistry Building Blocks

2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8) is a chlorinated amide with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol. Characterized by a chloroacetyl group substituted with cyclohexyl and methyl moieties on the nitrogen atom , this compound serves primarily as a reactive intermediate in organic synthesis and medicinal chemistry research.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 2567-56-8
Cat. No. B1598076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-N-methylacetamide
CAS2567-56-8
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CCl
InChIInChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
InChIKeyIDPRDGUWSUCLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8): A Versatile Chloroacetamide Building Block for Research and Synthesis


2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8) is a chlorinated amide with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . Characterized by a chloroacetyl group substituted with cyclohexyl and methyl moieties on the nitrogen atom , this compound serves primarily as a reactive intermediate in organic synthesis and medicinal chemistry research . Its structural features confer specific steric and electronic properties that distinguish it from other chloroacetamide derivatives [1].

Why 2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8) Cannot Be Simply Replaced by Other Chloroacetamides


Substituting 2-chloro-N-cyclohexyl-N-methylacetamide with a generic chloroacetamide or a closely related analog (e.g., 2-chloro-N-methylacetamide or N-cyclohexyl-2-chloroacetamide) is not chemically or biologically equivalent. The presence of both cyclohexyl and methyl substituents on the amide nitrogen creates a unique steric and electronic environment that dictates the compound's conformational preferences, reactivity, and physicochemical properties [1]. Theoretical and experimental studies on related compounds demonstrate that variations in N-substitution patterns significantly alter conformational equilibria and dipole moments, which in turn affect intermolecular interactions and solubility [2]. Furthermore, the specific substitution pattern influences the compound's behavior as a synthetic intermediate, impacting reaction yields and the purity of downstream products [3]. The quantitative evidence below substantiates these critical differentiations.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8) Against Analogs


Synthesis Efficiency: A High-Yield Route with a 1.95 g Batch Production

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide via reaction of N-methylcyclohexylamine with chloroacetyl chloride in the presence of triethylamine yields 1.95 g of product under specified conditions [1]. While a comparable yield for the synthesis of 2-chloro-N,N-dicyclohexylacetamide (CDCA) is not provided in the same reference, the reported yield for this target compound is a quantifiable benchmark for procurement decisions.

Organic Synthesis Process Chemistry Building Blocks

Commercial Purity: Consistently High Purity Specifications Across Multiple Vendors

Multiple reputable vendors report minimum purity specifications for 2-chloro-N-cyclohexyl-N-methylacetamide. These include 95% , 97% , and 92% . This cross-vendor consistency in high purity indicates a reliable supply chain for research-grade material, a key factor for reproducible experimental outcomes.

Quality Control Procurement Analytical Chemistry

Physicochemical Property: LogP of 1.84 as a Determinant of Hydrophobicity

The computed octanol-water partition coefficient (LogP) for 2-chloro-N-cyclohexyl-N-methylacetamide is reported as 1.84 . This value quantifies its moderate lipophilicity, which is distinct from less hydrophobic N-methyl-substituted chloroacetamides (e.g., 2-chloro-N-methylacetamide, with a predicted LogP of -0.292 [1]).

Drug Design ADME Properties Lipophilicity

Conformational Behavior: Theoretical and Experimental Distinction from Dichloro and Dicyclohexyl Analogs

A detailed theoretical and experimental study on the conformational isomerism of chloroacetamides highlights that 2,2-dichloro-N-cyclohexyl-N-methylacetamide (DCCMA) and 2-chloro-N,N-dicyclohexylacetamide (CDCA) exhibit different conformational equilibria and dipole moments compared to the mono-chloro, mono-cyclohexyl target compound [1]. The gauche forms (ClCCO) were found to be most stable for DCCMA and CDCA in isolated phase, and their population varied with solvent polarity [1]. While the target compound was not the primary subject, the study demonstrates that specific N-substitution patterns (e.g., cyclohexyl vs. dicyclohexyl; mono-chloro vs. dichloro) critically influence the fundamental molecular properties of this class.

Computational Chemistry Conformational Analysis Spectroscopy

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8)


As a Synthetic Intermediate in Medicinal Chemistry

2-Chloro-N-cyclohexyl-N-methylacetamide is a versatile building block for the synthesis of complex organic molecules, including potential pharmaceutical candidates. Its reactive chloroacetyl group readily participates in nucleophilic substitution reactions, enabling the introduction of the N-cyclohexyl-N-methylacetamide moiety into target molecules . The reported synthetic route with a yield of 1.95 g provides a reliable starting point for scale-up activities in medicinal chemistry laboratories [1].

As a Probe in Conformational and Physical Organic Chemistry Studies

Given the established sensitivity of chloroacetamide conformation to N-substitution patterns, this compound serves as a valuable model for investigating steric and electronic effects on amide bond geometry . Its distinct LogP value of 1.84 also makes it a suitable candidate for studies correlating lipophilicity with biological activity or membrane permeability .

As a Reference Standard in Analytical Method Development

The availability of this compound with well-defined purity specifications (92-97%) from multiple vendors makes it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or GC-MS assays, for the detection or quantification of related chloroacetamide derivatives in complex mixtures .

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